molecular formula C16H15NO6 B2962802 2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate CAS No. 380191-77-5

2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate

Cat. No. B2962802
M. Wt: 317.297
InChI Key: UEZVFOFZESYCKL-UHFFFAOYSA-N
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Description

Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most notably in plants, algae, and microorganisms . They are also structural motifs in biologically active drug molecules .


Synthesis Analysis

Furan derivatives can be synthesized from biomass via furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) . A novel method for the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation has been reported .


Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and diverse, depending on the specific compound. For example, 4-(2-Furoylamino)phenyl 2-furoate is a related compound with the molecular formula C16H11NO5 .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, sulfur ylides have been used as universal synthetic precursors for various chemical transformations . The reactions of sulfur ylides and alkynes have also been applied in the synthesis of furan derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions

Research into 2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate often explores its synthesis and reactivity, aiming to expand the toolkit of organic synthesis and create novel molecules with potential applications in materials science, pharmaceuticals, and more.

  • C-N Bond Formation Reactions : The compound participates in C-N bond formation reactions via transition metal catalysis, demonstrating its utility in creating complex nitrogen-containing structures (Tamaru & Kimura, 1997).
  • Synthesis and Cascade Rearrangement : It undergoes synthesis and cascade rearrangements to form other nitrogen-containing heterocycles, showcasing its versatility in organic synthesis (Molotov et al., 2003).
  • Furan Derivatives : The compound's reactions and transformations into various furan derivatives are explored, indicating its potential as a building block for more complex molecules (Rijke & Boelens, 2010).

Mechanistic Insights and Molecular Structures

Investigations also delve into the mechanistic aspects and structural elucidation of reactions involving 2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate, providing foundational knowledge for further chemical innovation.

  • Mechanistic Studies : Detailed mechanistic studies on reactions involving the compound, such as oxidative rearrangements and polymerizations, are critical for understanding how it can be manipulated in synthetic pathways (Makarov et al., 2016).

Applications in Polymer Science and Materials Chemistry

The versatility of 2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate extends to polymer science and materials chemistry, where it serves as a precursor or component in the synthesis of polymers and functional materials.

  • Polymer Chemistry : The compound finds applications in polymer chemistry, such as in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives, indicating its role in developing new polymeric materials (Pang, Ritter, & Tabatabai, 2003).

Future Directions

The future directions for research into furan derivatives are promising. The spectacular range of compounds that can be economically synthesized from biomass via FPCs suggests that there are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

properties

IUPAC Name

[2-(4-ethoxycarbonylanilino)-2-oxoethyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-2-21-15(19)11-5-7-12(8-6-11)17-14(18)10-23-16(20)13-4-3-9-22-13/h3-9H,2,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZVFOFZESYCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl furan-2-carboxylate

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